molecular formula C17H18N4O3 B12230402 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B12230402
M. Wt: 326.35 g/mol
InChI Key: SUTGAOKCDJBIBN-UHFFFAOYSA-N
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Description

2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps One common method includes the condensation of benzylamine with a suitable diketone to form the pyrrole ringThe final step involves the reduction of the intermediate to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with various molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of a pyrrole ring, pyrrolidine ring, and oxadiazole moiety.

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

5-benzyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C17H18N4O3/c1-11-18-15(24-19-11)10-20-8-13-14(9-20)17(23)21(16(13)22)7-12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3

InChI Key

SUTGAOKCDJBIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CC3C(C2)C(=O)N(C3=O)CC4=CC=CC=C4

Origin of Product

United States

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